molecular formula C11H16N2O3S B6542804 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide CAS No. 1060327-01-6

2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide

Cat. No.: B6542804
CAS No.: 1060327-01-6
M. Wt: 256.32 g/mol
InChI Key: KXNQQMUHAASVDA-UHFFFAOYSA-N
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Description

2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .

Industrial Production Methods

In industrial settings, the production of sulfonamide derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antiviral agent.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria and other microorganisms . This inhibition can result in the antibacterial and antiviral effects observed with this compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides

Properties

IUPAC Name

2-[4-(methanesulfonamido)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-13(2)11(14)8-9-4-6-10(7-5-9)12-17(3,15)16/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNQQMUHAASVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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